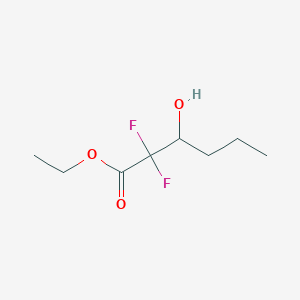

Ethyl 2,2-difluoro-3-hydroxyhexanoate

Descripción general

Descripción

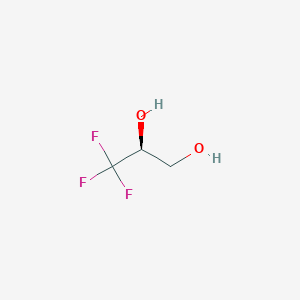

Ethyl 2,2-difluoro-3-hydroxyhexanoate is a chemical compound with the molecular formula C8H14F2O3 . It has a molecular weight of 196.19 . This compound is related to Ethyl 3-hydroxyhexanoate, which is a key volatile flavor compound found in various fruits such as orange juice, pineapple, wood apple, caja fruit, and tamarillo fruit .

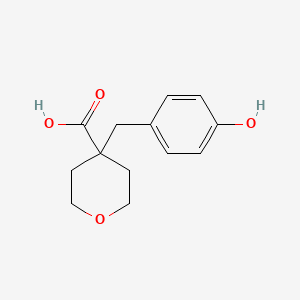

Molecular Structure Analysis

The molecular structure of Ethyl 2,2-difluoro-3-hydroxyhexanoate consists of 8 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be viewed using specific software .Aplicaciones Científicas De Investigación

- Application : Ethyl 2,2-difluoro-3-hydroxyhexanoate can serve as a fluorescent probe due to its unique structural features. Researchers can modify its functional groups to tailor its fluorescence properties, stability, and binding affinity. It can be used for cellular imaging, protein localization studies, and drug delivery systems .

- Application : Ethyl 2,2-difluoro-3-hydroxyhexanoate can be synthesized using microfluidic techniques. Researchers can explore its potential for developing novel materials with applications in biomedical devices, biosensing, and ecological engineering. By controlling reaction conditions and flow rates, microfluidic synthesis can yield unique derivatives of this compound .

Fluorescent Probes in Biology and Chemistry

Microfluidic Synthesis for Novel Materials

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2,2-difluoro-3-hydroxyhexanoate are the EGFR/PI3K/AKT/mTOR signaling pathways . These pathways play a crucial role in cell proliferation, migration, and invasion, particularly in non-small cell lung cancer (NSCLC) cells .

Mode of Action

Ethyl 2,2-difluoro-3-hydroxyhexanoate interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathways . This suppression results in changes in the malignant biological behaviors of NSCLC, including inhibition of proliferation, migration, and invasion .

Biochemical Pathways

The compound affects the EGFR/PI3K/AKT/mTOR signaling pathways . Downstream effects of this interaction include the induction of cell cycle arrest and apoptosis in vitro, and the prevention of tumor growth in vivo .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to prevent tumor growth in vivo .

Result of Action

The molecular and cellular effects of Ethyl 2,2-difluoro-3-hydroxyhexanoate’s action include the inhibition of proliferation, migration, and invasion of NSCLC cell lines , the induction of cell cycle arrest and apoptosis in vitro , and the prevention of tumor growth in vivo .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O3/c1-3-5-6(11)8(9,10)7(12)13-4-2/h6,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOZKBCLQMTSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)OCC)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-3-hydroxyhexanoate | |

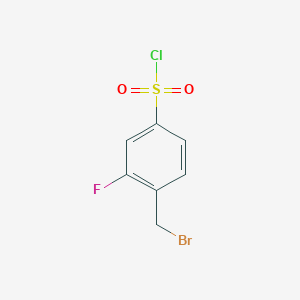

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)

![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)